5-Chloroisoquinoline
Overview
Description
5-Chloroisoquinoline: is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing compounds that are structurally similar to quinolines. The presence of a chlorine atom at the 5th position of the isoquinoline ring distinguishes this compound from other isoquinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to produce this compound by introducing a chlorine substituent at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination of isoquinoline derivatives, followed by purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The isoquinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: this compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different isoquinoline derivatives .
Scientific Research Applications
Chemistry: 5-Chloroisoquinoline is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for developing new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They are investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: The compound is also used in the production of dyes, agrochemicals, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Chloroisoquinoline and its derivatives involves interaction with specific molecular targets. For instance, some derivatives may inhibit enzymes or interact with receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Isoquinoline: The parent compound without the chlorine substituent.
Quinoline: A structural isomer with the nitrogen atom in a different position.
5-Bromoisoquinoline: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 5-Chloroisoquinoline is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. This makes it distinct from other isoquinoline derivatives and allows for specific applications in research and industry .
Biological Activity
5-Chloroisoquinoline is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to isoquinoline, which is known for its presence in various natural products and pharmacologically active compounds. Research has demonstrated that this compound exhibits potential therapeutic effects, particularly in the areas of cancer treatment, antimicrobial activity, and neuroprotection.
Anticancer Activity
This compound has shown promising anticancer properties. It acts by interfering with critical cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation. A study reported that derivatives of this compound exhibited IC50 values ranging from 20 nM to 100 nM against various cancer cell lines, indicating potent cytotoxic effects. For instance, one derivative achieved an IC50 of 20 nM against MCF-7 breast cancer cells, which is comparable to established chemotherapeutic agents .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains. In vitro studies have demonstrated that it possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) reported as low as 0.062 μg/mL against Mycobacterium tuberculosis strains, including multidrug-resistant isolates . This highlights its potential as a novel agent in the fight against tuberculosis.
Neuroprotective Effects
Recent investigations have also suggested that this compound may play a role in neuroprotection. It has been identified as an inhibitor of SARM1 (Sterile Alpha and Armadillo Motif-containing protein 1), which is implicated in axon degeneration . This inhibition could provide therapeutic avenues for neurodegenerative diseases, where axonal damage is a hallmark.
Interaction with Protein Kinases
Research indicates that this compound derivatives can selectively inhibit certain protein kinases, which are critical in various signaling pathways involved in cell proliferation and survival. For example, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CK17) has been shown to selectively inhibit casein kinase-1, demonstrating the compound's potential for targeted therapeutic strategies .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound derivatives with key biological targets. Compounds derived from this scaffold have exhibited favorable binding energies with topoisomerase IIβ and DNA gyrase B, suggesting a mechanism for their anticancer and antibacterial activities .
Table: Summary of Biological Activities
Notable Research Findings
- Anticancer Efficacy : A derivative of this compound was found to induce ROS production leading to apoptosis in cancer cells, showcasing its potential as an anticancer agent through oxidative stress mechanisms .
- Antituberculous Activity : The compound cloxyquin (related to this compound) demonstrated significant antituberculous activity against resistant strains, suggesting that similar compounds may be effective alternatives in tuberculosis treatment .
- Neurodegenerative Disease Applications : The inhibition of SARM1 by this compound derivatives points towards their potential utility in treating conditions like Alzheimer's disease where axonal degeneration is prevalent .
Properties
IUPAC Name |
5-chloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHSMEMFNSINJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279714 | |
Record name | 5-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5430-45-5 | |
Record name | 5430-45-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5430-45-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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